molecular formula C2H5FO5S2 B1487249 2-Fluorosulfonylethanesulfonic acid CAS No. 1461715-16-1

2-Fluorosulfonylethanesulfonic acid

Cat. No. B1487249
M. Wt: 192.19 g/mol
InChI Key: HUWLLQYDNAOLLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Fluorosulfonylethanesulfonic acid and similar compounds often involves direct fluorosulfonylation with fluorosulfonyl radicals . This method has emerged as a concise and efficient approach for producing sulfonyl fluorides .


Chemical Reactions Analysis

Direct fluorosulfonylation with fluorosulfonyl radicals has been identified as a key chemical reaction involving 2-Fluorosulfonylethanesulfonic acid . This reaction is a concise and efficient approach for producing sulfonyl fluorides .

Scientific Research Applications

Chemical Synthesis and Biology Applications

  • A novel approach for the synthesis of aliphatic sulfonyl fluorides through visible-light-mediated decarboxylative fluorosulfonylethylation has been developed. This method enables the rapid creation of sulfonyl fluoride compound libraries with considerable structural diversity, which are important probes in chemical biology and molecular pharmacology (Ruting Xu et al., 2019).

Environmental Remediation

  • Heat-activated persulfate oxidation has been evaluated for the degradation of PFOA and 6:2 fluorotelomer sulfonate under conditions suitable for in-situ groundwater remediation. This method shows potential for the remediation of groundwater contaminated with perfluoroalkyl substances, although PFOS remained unaltered even at higher activation temperatures, limiting the sole use of this method for PFAS removal (Saerom Park et al., 2016).

Drug Development

  • Sulfonyl fluorides are emerging as important reagents in organocatalysis due to their versatility and power in asymmetric reactions. The easy removal of sulfones with magnesium or mercury/sodium makes this group an excellent choice for obtaining alkyl derivatives in an enantioselective fashion (Andrea-Nekane R. Alba et al., 2010).

Photolytic Decomposition

  • The photochemical decomposition of persistent perfluorocarboxylic acids in water using persulfate ion as a photochemical oxidant has been studied. This method efficiently decomposes PFOA and other PFCAs, indicating its potential for neutralizing stationary sources of PFCAs in environmental settings (H. Hori et al., 2005).

Safety And Hazards

While specific safety and hazard information for 2-Fluorosulfonylethanesulfonic acid is not available in the search results, sulfonic acids in general are known to be corrosive and can cause severe skin burns and eye damage .

Future Directions

The use of 2-Fluorosulfonylethanesulfonic acid and similar compounds in organic synthesis, chemical biology, drug discovery, and materials science is expected to continue to grow . Direct fluorosulfonylation with fluorosulfonyl radicals, a method used in the synthesis of these compounds, has emerged as a promising area of research .

properties

IUPAC Name

2-fluorosulfonylethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5FO5S2/c3-9(4,5)1-2-10(6,7)8/h1-2H2,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWLLQYDNAOLLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)F)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5FO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorosulfonylethanesulfonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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